molecular formula C42H42P4 B071893 (S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane CAS No. 162872-01-7

(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane

Cat. No. B071893
M. Wt: 670.7 g/mol
InChI Key: TXFNTLLEAYZBGV-CXNSMIOJSA-N
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Description

This compound is a phosphorus-based compound, as indicated by the term “phosphanylethyl” in its name . Phosphorus compounds are often used in various industries, including agriculture (as fertilizers), and in the production of flame retardants, water treatment compounds, and various other chemical products.


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or infrared (IR) spectroscopy. Unfortunately, without specific data or studies on this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving phosphorus compounds can be quite diverse, depending on the specific compound and conditions. They may involve redox reactions, substitution reactions, or other types of chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its constituent atoms .

properties

CAS RN

162872-01-7

Product Name

(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane

Molecular Formula

C42H42P4

Molecular Weight

670.7 g/mol

IUPAC Name

(S)-2-diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C42H42P4/c1-7-19-37(20-8-1)43(33-35-45(39-23-11-3-12-24-39)40-25-13-4-14-26-40)31-32-44(38-21-9-2-10-22-38)34-36-46(41-27-15-5-16-28-41)42-29-17-6-18-30-42/h1-30H,31-36H2/t43-,44-/m0/s1

InChI Key

TXFNTLLEAYZBGV-CXNSMIOJSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P@@](CC[P@@](CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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